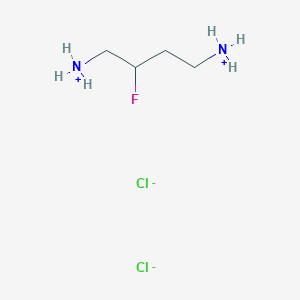

2-Fluorobutane-1,4-bis(aminium) dichloride

Description

Overview of Organofluorine Chemistry and its Academic Significance

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. wikipedia.orgnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated molecules. jst.go.jp This field is largely synthetic, as naturally occurring organofluorine compounds are exceedingly rare. worktribe.comroyalsocietypublishing.org The academic significance of organofluorine chemistry stems from the profound and often predictable effects that fluorine substitution has on the physicochemical properties of organic molecules. rsc.orgnih.gov Researchers are continually developing new fluorination methods to create novel compounds with tailored properties for applications in materials science, agrochemicals, and pharmaceuticals. rsc.orglew.ro The introduction of fluorine can lead to compounds with enhanced biological activity, making it a critical area of study in medicinal chemistry. royalsocietypublishing.org

Role of Fluorine in Modulating Molecular Properties and Reactivity in Organic Systems

The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. researchgate.net Due to its high electronegativity, the highest of any element, fluorine can create strong bond dipoles and influence the acidity or basicity of nearby functional groups. tandfonline.comacs.org This electronic effect can modulate the pKa of a molecule, which is crucial for its behavior in biological systems. nih.gov For instance, the strategic placement of fluorine can increase a drug's metabolic stability by blocking sites susceptible to enzymatic oxidation. nih.govnih.gov

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450. nih.govacs.org |

| Lipophilicity | Modulated | Can increase or decrease lipophilicity depending on the molecular context, affecting membrane permeability and solubility. tandfonline.comnih.gov |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of neighboring acidic protons or reduce the basicity of amines. tandfonline.comnih.gov |

| Binding Affinity | Enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets, improving binding. tandfonline.comresearchgate.net |

| Conformation | Influenced | Electrostatic interactions involving fluorine can alter the preferred three-dimensional shape of a molecule. acs.org |

Importance of Diamine Structures as Chemical Building Blocks

Diamine structures, which contain two amino groups, are fundamental building blocks in organic synthesis. wikipedia.orgnih.gov They are widely used as monomers in the production of polymers such as polyamides (like Nylon), polyimides, and polyureas, where they act as cross-linking agents to enhance mechanical and thermal properties. wikipedia.orgnih.govspecialchem.com In medicinal chemistry, the diamine motif is a privileged structure found in many biologically active compounds and pharmaceuticals. researchgate.netlifechemicals.com

The two amino groups provide sites for further chemical modification, allowing for the construction of complex molecules with specific spatial arrangements of functional groups. lifechemicals.comenamine.net This makes them valuable scaffolds in drug discovery for creating libraries of compounds to screen for biological activity. Vicinal diamines (1,2-diamines) are also important ligands in coordination chemistry and are present in various natural products. wikipedia.orgresearchgate.net

Rationale for Investigating 2-Fluorobutane-1,4-bis(aminium) Dichloride as a Novel Compound

While specific research on this compound is not widely available in published literature, the rationale for its investigation can be inferred from the known principles of organofluorine and diamine chemistry. The structure combines a simple four-carbon diamine chain (based on putrescine) with a fluorine atom at the 2-position. The "bis(aminium) dichloride" nomenclature indicates that it is the salt form, where both amine groups are protonated and associated with chloride counter-ions.

The investigation of this compound would likely aim to understand how the introduction of a single fluorine atom at a specific position influences the properties of a simple aliphatic diamine. Key areas of interest would include:

Electronic Effects : How the electronegative fluorine atom affects the basicity (pKa) of the two amino groups. The fluorine at the 2-position would be expected to significantly lower the pKa of the adjacent amino group at the 1-position and have a lesser effect on the more distant amino group at the 4-position.

Conformational Preferences : Studying the influence of the fluorine substituent on the rotational preferences around the carbon-carbon bonds of the butane (B89635) backbone.

Potential as a Building Block : Exploring its utility in synthesizing more complex molecules, such as novel polymers or pharmaceutical scaffolds, where the modified properties could be advantageous.

Scope and Objectives of Academic Research on this compound

The academic research objectives for a novel compound like this compound would logically follow a structured path from synthesis to application.

Table 2: Potential Research Objectives for this compound

| Research Area | Specific Objectives |

|---|---|

| Synthesis and Characterization | Develop an efficient and scalable synthetic route to produce high-purity 2-Fluorobutane-1,4-diamine (B1218377) and its dichloride salt. Thoroughly characterize the compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. |

| Physicochemical Property Analysis | Experimentally determine key properties such as melting point, solubility, and pKa values. Use computational modeling to understand its electronic structure and conformational landscape. |

| Reactivity Studies | Investigate its reactivity as a monomer in polymerization reactions or as a scaffold in the synthesis of new derivatives. Compare its reactivity to the non-fluorinated analogue, 1,4-butanediamine. |

| Application Screening | Evaluate the compound as a building block for materials with enhanced thermal stability or as a precursor for biologically active molecules in medicinal chemistry research. |

By pursuing these objectives, researchers could provide valuable insights into the fundamental effects of selective fluorination on a common chemical scaffold, potentially unlocking new applications for this class of compounds.

Properties

Molecular Formula |

C4H13Cl2FN2 |

|---|---|

Molecular Weight |

179.06 g/mol |

IUPAC Name |

(4-azaniumyl-2-fluorobutyl)azanium;dichloride |

InChI |

InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H |

InChI Key |

AWQQGUHYVGCVHM-UHFFFAOYSA-N |

Canonical SMILES |

C(C[NH3+])C(C[NH3+])F.[Cl-].[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluorobutane 1,4 Bis Aminium Dichloride

Retrosynthetic Analysis and Precursor Design for 2-Fluorobutane-1,4-bis(aminium) Dichloride

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.comicj-e.org For this compound, the primary disconnection breaks the ionic bonds between the aminium groups and the chloride ions, leading to the neutral diamine, 2-fluorobutane-1,4-diamine (B1218377), and hydrochloric acid.

Further retrosynthesis of the 2-fluorobutane-1,4-diamine backbone involves two key disconnections: the C-N bonds and the C-F bond. scitepress.orgamazonaws.com Disconnecting the C-N bonds suggests precursors such as a dihalide (e.g., 1,4-dihalo-2-fluorobutane) or a diol that can be converted to a leaving group. Disconnecting the C-F bond points towards precursors like a butane-1,4-diamine derivative with a hydroxyl group at the C2 position, which can undergo deoxofluorination.

Based on this analysis, a plausible forward synthesis starts from a readily available four-carbon precursor, such as a derivative of but-2-ene-1,4-diol or 1,4-butanediol, which allows for the sequential or controlled introduction of the fluorine atom and the two amine functionalities. nih.gov

Detailed Reaction Pathways for the Synthesis of the 2-Fluorobutane-1,4-diamine Backbone

The construction of the core 2-fluorobutane-1,4-diamine structure is the most critical phase of the synthesis. This involves strategic fluorination of a butane (B89635) derivative and the subsequent introduction of nitrogen-containing functional groups.

The introduction of a fluorine atom onto the butane backbone can be achieved through various modern fluorination methods. The choice of strategy often depends on the starting material and the desired stereochemistry. harvard.eduresearchgate.net

One effective approach involves the deoxyfluorination of a hydroxyl group. nih.gov For instance, a precursor like 1,4-bis(benzyloxy)butan-2-ol could be treated with a deoxyfluorination reagent. Another common strategy is the ring-opening of an epoxide with a fluoride (B91410) source, which can offer high regioselectivity and stereocontrol. nih.govresearchgate.net Starting from cis-but-2-ene-1,4-diol, an epoxidation followed by nucleophilic opening with a reagent like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) can yield a fluoro-diol intermediate. nih.gov

Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are also widely used, particularly for fluorinating carbanions, enolates, or in flow microreactor systems which allow for enhanced safety and optimization. durham.ac.uk

Table 1: Comparison of Common Fluorination Reagents

| Reagent | Abbreviation | Typical Substrate | General Conditions |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Alcohols, Aldehydes, Ketones | Anhydrous, often low temperature |

| (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane) bis(tetrafluoroborate) | Selectfluor® | Stabilized Carbanions, Enolates | Polar aprotic solvents (e.g., MeCN) |

| Triethylamine tris(hydrogen fluoride) | Et₃N·3HF | Epoxides | Anhydrous conditions |

Once the fluorinated backbone is established (e.g., as a diol or dihalide), the amine functionalities must be introduced. Fluorinated amines are valuable building blocks in medicinal chemistry as the fluorine atom can enhance metabolic stability and modulate basicity. alfa-chemistry.com

A common method for synthesizing primary amines is through the reduction of nitro compounds or nitriles. alfa-chemistry.com Alternatively, a fluorinated dihalide or a diol converted into a ditosylate can undergo nucleophilic substitution with an amine source like sodium azide, followed by reduction to the diamine. The use of a phthalimide (B116566) salt (Gabriel synthesis) is another classic method for installing primary amines.

After the successful synthesis of 2-fluorobutane-1,4-diamine, the final step is its conversion to the bis(aminium) dichloride salt. This is a straightforward acid-base reaction. The diamine is dissolved in a suitable solvent, such as diethyl ether or ethanol, and treated with a stoichiometric amount (two equivalents) of hydrochloric acid (often as a solution in a solvent like dioxane or isopropanol). The protonation of the two basic amine groups is typically rapid and results in the precipitation of the desired this compound salt, which can then be isolated.

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and reaction time. nsf.govscielo.br For a multi-step synthesis, each step must be individually optimized. researchgate.net Key parameters include the choice of reagents, solvents, temperature, reaction time, and catalyst. researchgate.net

For the fluorination step, optimization might involve screening different fluorinating agents (e.g., DAST vs. Deoxo-Fluor®) to find the best balance between reactivity and side reactions. nih.gov The choice of solvent can significantly impact reaction rates and selectivity. scielo.br In the amination steps, temperature and concentration control are vital to prevent side reactions, such as over-alkylation.

The final protonation step is generally high-yielding, but the choice of solvent is important for ensuring complete precipitation and easy isolation of the salt. A systematic approach, such as design of experiments (DoE), can be employed to efficiently explore the parameter space and identify the most robust and high-yielding conditions. nsf.gov

Table 2: Key Parameters for Reaction Optimization

| Parameter | Potential Impact on Synthesis |

|---|---|

| Reagent/Catalyst | Affects reaction rate, selectivity, and functional group tolerance. |

| Solvent | Influences reagent solubility, reaction kinetics, and product isolation. |

| Temperature | Controls the rate of reaction; can affect selectivity and byproduct formation. |

| Concentration | Can impact reaction order, rate, and the extent of side reactions. |

| Reaction Time | Essential for ensuring complete conversion without product degradation. |

Purification and Isolation Protocols for High-Purity this compound

Purification of the intermediates and the final product is essential for obtaining high-purity this compound. For the non-ionic intermediates, such as the fluorinated diol or the neutral diamine, standard techniques like column chromatography on silica (B1680970) gel are often employed. reddit.com Distillation under reduced pressure can be used for volatile liquid intermediates. google.com

The final product, being an ammonium (B1175870) salt, is a non-volatile solid. The primary method for its purification is recrystallization. This involves dissolving the crude salt in a minimum amount of a hot solvent (or a solvent mixture, e.g., ethanol/ether) in which it is soluble, and then allowing it to cool slowly. The pure crystalline salt will precipitate out, leaving impurities behind in the solution. The purified salt is then collected by filtration, washed with a cold, non-polar solvent to remove any residual soluble impurities, and dried under vacuum. The purity of the final compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Structural Elucidation and Conformational Analysis of 2 Fluorobutane 1,4 Bis Aminium Dichloride

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The definitive structural confirmation of 2-Fluorobutane-1,4-bis(aminium) dichloride relies on a suite of advanced spectroscopic methods. These techniques provide complementary information, allowing for an unambiguous determination of the molecule's connectivity, stereochemistry, and the specific arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Positional and Stereochemical Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular structure of this compound in solution. The presence of various NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N) allows for a comprehensive analysis.

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The protons on the carbon atoms adjacent to the aminium groups and the fluorine atom would exhibit characteristic downfield shifts due to the electron-withdrawing effects of these substituents. docbrown.info Spin-spin coupling between adjacent, non-equivalent protons provides crucial information about the connectivity of the carbon backbone.

The ¹³C NMR spectrum provides direct evidence for the number of unique carbon environments. docbrown.info The carbon atom bonded to the fluorine (C2) is expected to show a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature. The chemical shifts are influenced by proximity to the electronegative fluorine and nitrogen atoms, with C1, C2, and C4 appearing significantly downfield compared to C3. docbrown.info

¹⁹F NMR spectroscopy is highly sensitive and specific for the fluorine environment. A single resonance would confirm the presence of one fluorine atom. The coupling of the fluorine nucleus to adjacent protons (²JHF and ³JHF) in the ¹H spectrum, and vice versa in the ¹⁹F spectrum, is instrumental in confirming the fluorine's position at C2. nih.gov

¹⁵N NMR, while more technically demanding due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atoms in the aminium groups.

Detailed analysis of coupling constants, particularly homonuclear (³JHH) and heteronuclear (JCF, JHF), can provide insights into the preferred solution-state conformation of the molecule's flexible butane (B89635) chain. researchgate.netacs.org

Table 1: Predicted NMR Spectroscopic Data for 2-Fluorobutane-1,4-bis(aminium) Cation

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H on C1 | ¹H | 3.2 - 3.4 | ddd | ²JHH ≈ 14, ³JHH ≈ 6, ³JHF ≈ 15 |

| H on C2 | ¹H | 4.8 - 5.1 | dtm | ¹JHF ≈ 45-50, ³JHH ≈ 4, ³JHH ≈ 8 |

| H on C3 | ¹H | 2.1 - 2.3 | m | - |

| H on C4 | ¹H | 3.1 - 3.3 | m | - |

| H on N | ¹H | 8.0 - 9.0 | br s | - |

| C1 | ¹³C | ~50 | dt | ²JCF ≈ 20-25 |

| C2 | ¹³C | ~90 | d | ¹JCF ≈ 170-180 |

| C3 | ¹³C | ~25 | t | ³JCF ≈ 5 |

| C4 | ¹³C | ~40 | t | ⁴JCF ≈ 2 |

Note: Predicted values are based on analyses of similar fluorinated and aminated alkanes. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS/HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is essential for determining the compound's molecular weight and confirming its elemental composition. In High-Resolution Mass Spectrometry (HRMS), the mass of the 2-fluorobutane-1,4-bis(aminium) dication or, more likely, the [M+H]⁺ monocation, is measured with very high accuracy. This allows for the unambiguous determination of the molecular formula (C₄H₁₃FN₂²⁺). nih.gov

Electron Spray Ionization (ESI) is a suitable technique for analyzing this pre-ionized salt. The analysis would reveal a prominent peak corresponding to the mass of the organic cation. Fragmentation analysis (MS/MS) can be performed by inducing the collision of the parent ion with an inert gas. The resulting fragmentation pattern provides evidence for the compound's structure. Expected fragmentation pathways include the loss of ammonia (B1221849) (NH₃) and cleavage of the C-C bonds in the butane backbone.

Table 2: Predicted HRMS Data and Fragmentation for 2-Fluorobutane-1,4-bis(aminium) Cation

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| Dication | [C₄H₁₂FN₂]²⁺ | 53.0534 | Parent dication |

| Monocation | [C₄H₁₃FN₂]⁺ | 106.1068 | Protonated parent cation |

| Fragment | [C₄H₉FN]⁺ | 90.0719 | Loss of NH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. nih.gov The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

For this compound, the most prominent features are expected to be the N-H stretching and bending vibrations from the aminium (-NH₃⁺) groups. The N-H stretching vibrations typically appear as a broad, strong band in the 3200-2800 cm⁻¹ region of the IR spectrum, often with multiple sub-peaks due to hydrogen bonding. cdnsciencepub.com The C-H stretching vibrations of the butane backbone appear just below 3000 cm⁻¹. docbrown.info

A key vibration for structural confirmation is the C-F stretch, which is expected to produce a strong absorption in the 1100-1000 cm⁻¹ region. The N-H bending (scissoring) vibrations are typically observed around 1600-1500 cm⁻¹. cdnsciencepub.com The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-C and C-N stretching and various bending modes, providing a unique pattern for identification. docbrown.info

Table 3: Key Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | -NH₃⁺ | 3200 - 2800 | Strong, Broad |

| C-H Stretch | Alkyl | 2980 - 2850 | Medium |

| N-H Bend (asymmetric) | -NH₃⁺ | ~1600 | Medium-Strong |

| N-H Bend (symmetric) | -NH₃⁺ | ~1500 | Medium |

| C-F Stretch | Fluoroalkane | 1100 - 1000 | Strong |

X-ray Crystallographic Determination of the Solid-State Structure of this compound

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it arranges itself in a crystalline lattice. researchgate.net

Crystal Packing and Unit Cell Analysis

An X-ray crystallographic study of this compound would begin with the determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. najah.edu These parameters define the crystal system (e.g., triclinic, monoclinic, orthorhombic). The arrangement of molecules within this unit cell, known as the crystal packing, is governed by intermolecular forces, primarily the strong hydrogen bonds and electrostatic interactions between the organic cations and chloride anions. nih.gov The analysis reveals how these forces guide the molecules to adopt an ordered, repeating structure that minimizes energy and maximizes packing efficiency.

Table 4: Representative Crystallographic Data Table

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₄H₁₃Cl₂FN₂ |

| Formula Weight | 179.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 14.52 |

| c (Å) | 9.88 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 815.4 |

Note: The data presented are hypothetical examples for illustrative purposes, as no published crystal structure for this specific compound is currently available.

Hydrogen Bonding Networks Involving Aminium Centers and Dichloride Anions

The crystal structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. researchgate.net The primary hydrogen bond donors are the six protons of the two aminium (-NH₃⁺) groups, while the chloride anions (Cl⁻) act as the primary acceptors. quora.com These strong N⁺-H···Cl⁻ interactions are crucial in stabilizing the crystal lattice. cdnsciencepub.com

Solution-State Conformational Analysis and Dynamics using NMR and Other Techniquesacs.org

Similarly, there is no available data from solution-state studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, that would provide insights into the conformational dynamics and preferences of this molecule in solution. Such studies would typically reveal information about the relative populations of different conformers and the energy barriers to their interconversion.

Computational and Theoretical Investigations of 2 Fluorobutane 1,4 Bis Aminium Dichloride

Mechanistic Studies of Model Reactions Involving 2-Fluorobutane-1,4-bis(aminium) Dichloride

Direct computational and theoretical mechanistic studies on this compound are not extensively available in peer-reviewed literature. However, the reactivity of this compound can be inferred by examining model reactions and the well-documented effects of fluorine substitution on reaction mechanisms. The presence of a highly electronegative fluorine atom at the C2 position, along with two aminium groups, suggests that the compound's reactivity will be dominated by the interplay of inductive effects and the behavior of the protonated amine functionalities.

A plausible model reaction to consider is the nucleophilic substitution at one of the carbon centers. Due to the presence of the aminium groups, which are poor leaving groups, a reaction would likely proceed via the deprotonated diamine form, 2-fluorobutane-1,4-diamine (B1218377). A common reaction for such a species is an intramolecular cyclization to form a five-membered ring (pyrrolidine derivative), which would proceed via an intramolecular SN2 mechanism.

Table 4.5.1: Theoretical Activation Energies for a Model Intramolecular SN2 Reaction

| Reactant | Product | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| 1-amino-4-halobutane | Pyrrolidine | Intramolecular SN2 | DFT (B3LYP/6-31+G*) | Varies with halide |

| 2-fluorobutane-1,4-diamine | 3-fluoropyrrolidine | Intramolecular SN2 | DFT (Illustrative) | Higher than non-fluorinated analog |

Note: The data in this table is illustrative and based on general principles of SN2 reactivity. Specific computational studies on 2-fluorobutane-1,4-diamine are not available.

In a hypothetical intramolecular SN2 reaction of the neutral 2-fluorobutane-1,4-diamine, one of the terminal amino groups would act as the nucleophile, attacking the C4 carbon and displacing the other amino group. However, a more likely scenario in the presence of a base would be the deprotonation of one aminium group, which would then allow the resulting amino group to act as an internal nucleophile, attacking the carbon bearing the second aminium group (which would need to be deprotonated to be a good leaving group, which is unlikely).

A more direct model to consider is an intermolecular SN2 reaction. The fluorine atom at the β-position to a potential reaction center (C1 or C4) is known to significantly impact the reaction rate. Computational studies have consistently shown that fluorine substitution on the β-carbon decelerates the SN2 reaction rate. researchgate.net This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which destabilizes the SN2 transition state. researchgate.net This effect would reduce the nucleophilicity of the amino groups and also destabilize any developing positive charge on the adjacent carbon atoms during a substitution reaction.

Table 4.5.2: Relative Reaction Rates for SN2 Reactions with Fluorine Substitution

| Substrate | Relative Rate |

| n-C7H15Br | 1 |

| n-RFCH2CH2Br (γ-fluorination) | 0.14 |

| n-RFCH2Br (β-fluorination) | 0.00002 |

Source: Adapted from studies on the effect of fluorine substitution on nucleophilic substitution. researchgate.net

The data clearly indicates a significant rate decrease with closer proximity of the fluorine atom to the reaction center. For this compound, any SN2 reaction at C1 would have fluorine at the β-position, and a reaction at C4 would have fluorine at the γ-position. Based on the model data, it can be predicted that an SN2 reaction would be significantly slower at C1 compared to C4, and both would be slower than in the non-fluorinated analogue, butane-1,4-bis(aminium) dichloride.

Theoretical analysis using Density Functional Theory (DFT) on similar systems has provided insights into the reactivity of fluorinated radicals and their reaction mechanisms. stanford.edu While the aminium salt itself is not a radical, these studies highlight the profound electronic influence of fluorine, which can alter reaction pathways, favoring single-electron transfer (SET) processes over traditional polar mechanisms in some cases. stanford.edu For a compound like this compound, computational models would be essential to determine the precise energy barriers for substitution or elimination reactions and to elucidate the geometry and electronic structure of the transition states.

Chemical Reactivity and Derivatization Strategies for 2 Fluorobutane 1,4 Bis Aminium Dichloride

Reactions at the Aminium Centers

The positively charged aminium centers are the most reactive sites in the molecule under basic or nucleophilic conditions. Reactions at these centers can lead to the formation of the corresponding free diamine, which can then undergo further functionalization, or to the synthesis of new salts and ionic liquids through anion exchange.

The deprotonation of the bis(aminium) dichloride salt to yield the free 2-fluoro-1,4-butanediamine is a crucial first step for many derivatization strategies. This transformation is typically achieved by treatment with a suitable base to neutralize the hydrochloride salt. The resulting free diamine possesses two primary amino groups, which are nucleophilic and can react with a wide range of electrophiles.

The reactivity of the free diamine is analogous to other primary amines and includes, but is not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding diamides.

Alkylation: Reaction with alkyl halides to produce secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry.

Schiff Base Formation: Condensation with aldehydes or ketones to yield diimines.

These reactions open up pathways to a diverse array of molecules with potential applications in coordination chemistry, materials science, and medicinal chemistry.

The primary amino groups of the free 2-fluoro-1,4-butanediamine, generated after deprotonation, are potent nucleophiles. They can participate in a variety of nucleophilic substitution reactions with electrophilic partners. For instance, reaction with alkyl halides can lead to N-alkylation, producing secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants. Similarly, reaction with acyl chlorides or other acylating agents will yield the corresponding amides. The presence of two amino groups allows for the synthesis of bifunctional molecules, which can be used as cross-linking agents or as building blocks for polymers.

The dicationic nature of 2-fluorobutane-1,4-bis(aminium) dichloride makes it a suitable precursor for the synthesis of novel salts and ionic liquids. This can be achieved through anion exchange reactions, where the chloride anions are replaced by other anions, leading to materials with different physical and chemical properties.

Dicationic ionic liquids (DILs) are a class of ionic liquids that contain two cationic centers within a single molecule. nih.govfrontiersin.orgmdpi.comresearchgate.net These materials often exhibit higher thermal stability and can have unique phase behaviors compared to their monocationic counterparts. nih.govnih.gov The synthesis of DILs from diamine precursors typically involves a two-step process: quaternization of the diamine followed by anion metathesis. In the case of this compound, the quaternization has already been established. Therefore, anion exchange is the key step to access a range of new ionic liquids.

Furthermore, by tethering specific functional groups to the diamine backbone prior to or after quaternization, "task-specific ionic liquids" (TSILs) can be synthesized. orientjchem.orgresearchgate.netconicet.gov.arrsc.org These are ionic liquids designed for specific applications, such as catalysis or extraction, by incorporating a particular functional moiety into the cation or anion. orientjchem.orgresearchgate.netconicet.gov.arrsc.org

| Precursor | Reagent/Reaction Type | Product Class | Potential Anions |

| This compound | Base (e.g., NaOH, Et3N) | Free Diamine | N/A |

| 2-Fluoro-1,4-butanediamine | Alkyl Halide (R-X) | N-Alkyl Diamine | X⁻ |

| 2-Fluoro-1,4-butanediamine | Acyl Chloride (RCOCl) | Diamide | Cl⁻ |

| This compound | Anion Exchange Salt (e.g., NaPF₆, KBF₄) | Dicationic Ionic Liquid | PF₆⁻, BF₄⁻, NTf₂⁻ |

Functionalization of the Fluorobutane Backbone

The fluorobutane backbone presents a different set of challenges and opportunities for derivatization. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and subsequent functionalization a significant challenge. uni-wuerzburg.de However, recent advances in catalysis have provided new methods for C-F bond activation.

The activation of the C(sp³)–F bond in this compound is a challenging but potentially rewarding transformation. The high bond dissociation energy of the C-F bond necessitates the use of highly reactive reagents or catalysts. uni-wuerzburg.de Transition metal complexes, particularly those of rhodium and palladium, have shown promise in mediating C-F bond activation. researchgate.netnih.govrsc.orgmdpi.comox.ac.ukresearchgate.net

For instance, rhodium-catalyzed C-F bond cleavage has been demonstrated in fluorinated hydrocarbons, often involving oxidative addition of the C-F bond to the metal center. researchgate.netnih.govmdpi.comacs.org Similarly, palladium-catalyzed reactions have been developed for the functionalization of C-F bonds, although these are more commonly applied to C(sp²)-F bonds. rsc.orgacs.orgnih.govresearchgate.netmorressier.com The development of catalytic systems for the selective activation of the C-F bond in the presence of two aminium groups would be a significant advancement.

Recent research has also explored the use of Lewis acids to facilitate C-F bond cleavage. nih.gov The interaction of a Lewis acid with the fluorine atom can weaken the C-F bond, making it more susceptible to nucleophilic attack or elimination.

| Catalyst/Reagent Class | Reaction Type | Potential Products |

| Rhodium Complexes | C-F Bond Activation/Functionalization | Alkenes, Substituted Butanes |

| Palladium Complexes | C-F Bond Activation/Cross-Coupling | Arylated or Alkenylated Butanes |

| Lewis Acids | C-F Bond Cleavage | Alkenes, Alcohols |

The presence of a stereocenter at the C2 position (the carbon bearing the fluorine atom) introduces the possibility of stereoselective reactions. If the starting material is racemic, a key challenge is the development of methods for the synthesis of enantiomerically pure or enriched derivatives. This can be approached in two main ways: chiral resolution of the racemic mixture or asymmetric synthesis.

Chiral Resolution: The racemic this compound or its free diamine derivative could potentially be resolved into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent.

Asymmetric Synthesis: An alternative approach is the development of an asymmetric synthesis of 2-fluorobutane-1,4-diamine (B1218377). This could involve, for example, the asymmetric hydrogenation of a suitable prochiral precursor or the enantioselective fluorination of a butane (B89635) derivative. ucl.ac.uknih.govua.essigmaaldrich.com The synthesis of chiral fluoroamines is an active area of research, with various methods being developed, including enzymatic and transition-metal-catalyzed approaches. researchgate.net

Once enantiomerically enriched 2-fluorobutane-1,4-diamine is obtained, subsequent reactions on the butane backbone must be controlled to maintain or enhance the stereochemical purity. For example, any reaction that proceeds through a planar intermediate at the C2 stereocenter would likely lead to racemization. Therefore, stereospecific or highly stereoselective reactions would be required for further derivatization. masterorganicchemistry.comddugu.ac.in

| Strategy | Description | Potential Outcome |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation. | Enantiomerically pure (R)- and (S)-2-fluorobutane-1,4-bis(aminium) dichloride. |

| Asymmetric Synthesis | Enantioselective synthesis from a prochiral precursor. | Direct synthesis of one enantiomer of 2-fluoro-1,4-butanediamine. |

| Diastereoselective Reactions | Reactions on a chiral substrate that favor the formation of one diastereomer over another. | Synthesis of diastereomerically enriched derivatives. |

Role of this compound as a Precursor or Intermediate in Organic Synthesis

The bifunctional nature of this compound, possessing two primary amine functionalities (after deprotonation) and a fluorine substituent, makes it a potentially valuable building block in organic synthesis. The strategic placement of the fluorine atom can impart unique electronic properties and conformational constraints on the resulting molecules. Diamines are well-established precursors for the synthesis of a variety of organic compounds, particularly nitrogen-containing heterocycles. rsc.orgbohrium.comscholaris.canih.govresearchgate.net

The primary amine groups of the corresponding free base, 2-fluorobutane-1,4-diamine, can undergo a range of chemical transformations. These reactions would allow for the incorporation of the fluorinated four-carbon backbone into larger, more complex structures. The reactivity of these amine groups is central to its role as a synthetic intermediate.

Potential Synthetic Applications:

Synthesis of Heterocyclic Compounds: Diamines are common starting materials for the synthesis of saturated nitrogen-containing heterocycles such as pyrrolidines and piperidines. rsc.org Cyclization reactions, often preceded by derivatization of the amine groups, can lead to the formation of these ring systems. The fluorine atom on the butane backbone would result in a fluorinated heterocyclic derivative, a structural motif of interest in medicinal chemistry due to the often-enhanced metabolic stability and altered physicochemical properties conferred by fluorine. acs.org

Formation of Schiff Bases and Imines: The primary amine groups can react with aldehydes and ketones to form Schiff bases or imines. These intermediates can then undergo further reactions, such as reduction to secondary amines or participation in cyclization reactions.

Acylation and Sulfonylation: Reaction with acyl halides, anhydrides, or sulfonyl chlorides would lead to the formation of amides and sulfonamides, respectively. This allows for the introduction of a wide variety of functional groups and can be a step in the synthesis of more complex molecules, including polymers. Fluorinated diamines are used as monomers in the synthesis of high-performance polymers like polyimides. nih.govchemmethod.com

Below is a table illustrating potential derivatization strategies for the free diamine form of the title compound.

| Reaction Type | Reactant | Functional Group Formed | Potential Product Class |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine | Substituted Diamines |

| N-Acylation | Acyl Chloride/Anhydride | Amide | Polyamides, Bioactive Molecules |

| Schiff Base Formation | Aldehyde/Ketone | Imine | Heterocycle Precursors |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Biologically Active Compounds |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Functionalized Amines |

Investigation of Coordination Chemistry and Ligand Potential

The deprotonated form of this compound, 2-fluorobutane-1,4-diamine, possesses two nitrogen donor atoms, making it a potential bidentate ligand for coordination to metal centers. unizin.org The presence of two amine groups allows it to chelate to a metal ion, forming a stable ring structure. The coordination chemistry of diamines is extensive, with these ligands playing crucial roles in catalysis, materials science, and bioinorganic chemistry.

The fluorine substituent on the ligand backbone can significantly influence the properties of the resulting metal complexes. The high electronegativity of fluorine can alter the electron density at the nitrogen donor atoms, thereby affecting the ligand's donor strength and the stability of the metal-ligand bond. nih.govnsf.gov This electronic effect can modulate the redox properties and reactivity of the coordinated metal center.

Potential Coordination Modes and Properties:

Chelating Bidentate Ligand: The most probable coordination mode for 2-fluorobutane-1,4-diamine is as a chelating bidentate ligand, forming a seven-membered ring with the metal center. The stability of such chelates is a well-known phenomenon. practically.com

Bridging Ligand: In polynuclear complexes, the diamine could act as a bridging ligand, with each nitrogen atom coordinating to a different metal center.

Influence of Fluorine on Complex Properties: The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the amine groups. This would result in weaker sigma-donation to the metal center compared to its non-fluorinated analogue, 1,4-butanediamine. This modulation of the electronic properties can be a valuable tool in fine-tuning the reactivity of metal catalysts. researchgate.net

The table below summarizes the potential coordination aspects of 2-fluorobutane-1,4-diamine.

| Feature | Description | Potential Impact |

| Coordination Mode | Bidentate (chelating), Bridging | Formation of stable mononuclear or polynuclear complexes. |

| Donor Atoms | Two Nitrogen atoms | Strong coordination to a variety of transition metals. |

| Fluorine Substituent | Electron-withdrawing group | Modulates the electronic properties of the ligand and the resulting metal complex. May influence the redox potential and catalytic activity of the metal center. |

| Potential Applications | Homogeneous catalysis, materials synthesis | The resulting metal complexes could find applications as catalysts or as building blocks for coordination polymers. |

Further experimental investigation is necessary to fully elucidate the chemical reactivity and coordination behavior of this compound and its corresponding free diamine.

Exploratory Research in Synthetic Applications and Advanced Materials Utilizing 2 Fluorobutane 1,4 Bis Aminium Dichloride

Incorporation into Polymer Architectures (e.g., Polyimides, Polyurethanes)

The diamine precursor to the title compound, 2-fluorobutane-1,4-diamine (B1218377), is a promising monomer for creating fluorinated polymers such as polyimides and polyurethanes. The introduction of fluorine can impart desirable properties, including enhanced thermal stability, chemical resistance, lower dielectric constants, and high gas permeability. nih.gov

Monomer Synthesis for Polymerization

The synthesis of the parent monomer, 2-fluorobutane-1,4-diamine, from 2-fluorobutane-1,4-bis(aminium) dichloride is a critical first step for its use in polymerization. This typically involves a straightforward neutralization of the aminium salt to yield the free diamine.

The synthesis of the fluorinated precursor itself, however, presents a significant challenge in organofluorine chemistry, particularly concerning the stereoselective introduction of the fluorine atom. smolecule.com While specific routes for 2-fluorobutane-1,4-diamine are not widely published, analogous syntheses of fluorinated building blocks provide insight into potential strategies. Methods often involve multi-step sequences starting from commercially available materials, utilizing techniques such as nucleophilic epoxide opening with a fluoride (B91410) source followed by deoxyfluorination. nih.govresearchgate.net The development of efficient and scalable synthetic protocols is essential for the broader application of this monomer.

Table 1: Potential Synthetic Strategies for Fluorinated Diamine Precursors

| Strategy | Description | Key Reagents | Challenges |

|---|---|---|---|

| Epoxide Ring-Opening | A common method involving the opening of an epoxide ring with a fluoride source, followed by conversion of other functional groups to amines. nih.gov | Et₃N·3HF, TBAF, DAST | Control of regioselectivity and stereoselectivity; protection/deprotection steps may be required. nih.gov |

| Asymmetric Fluorination | Direct introduction of fluorine onto a carbon backbone using chiral fluorinating agents to achieve high enantiopurity. smolecule.com | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) with catalysts | Catalyst design, substrate scope, and scalability can be limiting factors. smolecule.com |

Structure-Property Relationships in Derived Polymers

The incorporation of the 2-fluorobutane-1,4-diamine monomer into polymer chains is expected to significantly influence their macroscopic properties. The relationship between the monomer's structure and the final polymer's performance is a key consideration in materials design. scribd.comnih.gov

In polyimides, for example, fluorinated diamines are known to disrupt chain packing and reduce inter-chain charge transfer complex (CTC) interactions. nih.gov This can lead to polymers with lower color intensity and higher optical transparency, which are desirable for applications like flexible displays. nih.gov The aliphatic nature of the butane (B89635) backbone would enhance flexibility compared to purely aromatic diamines.

In polyurethanes, the fluorine atom could enhance the thermal and chemical stability of the polymer. The polarity of the C-F bond may also alter the phase separation behavior between hard and soft segments, thereby affecting the mechanical properties of the resulting elastomer.

Table 2: Predicted Influence of 2-Fluorobutane-1,4-diamine on Polymer Properties

| Property | Expected Effect | Rationale |

|---|---|---|

| Thermal Stability | Increased | The high bond energy of the C-F bond can enhance resistance to thermal degradation. |

| Solubility | Increased | The fluorine atom and flexible aliphatic chain can disrupt polymer packing, improving solubility in organic solvents. |

| Dielectric Constant | Decreased | The low polarizability of the C-F bond typically leads to materials with lower dielectric constants, which is advantageous for microelectronics. |

| Optical Transparency | Increased | Disruption of charge-transfer complexes between polymer chains can reduce coloration. nih.gov |

| Gas Permeability | Increased | The introduction of fluorine often increases the fractional free volume in polymers, facilitating gas transport. nih.gov |

| Chemical Resistance | Increased | Fluorinated segments can create a chemically inert surface, protecting the polymer backbone from degradation. |

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Diamines are commonly used as neutral linkers or "pillars" to connect two-dimensional layers into three-dimensional structures. mdpi.com 2-Fluorobutane-1,4-diamine, as a flexible diamine, could serve as such a building block.

The introduction of a fluorinated linker like 2-fluorobutane-1,4-diamine into a MOF structure could have several important consequences. The fluorine atom can alter the chemical environment of the pores, potentially creating preferential binding sites for other fluorinated molecules. nih.gov This could be exploited for the selective adsorption and separation of fluoroarenes or other important fluorochemicals. nih.gov Furthermore, the flexibility of the butane chain could allow for dynamic structural changes in the framework in response to guest molecules. The amine groups can also form hydrogen bonds with framework components or guest molecules, adding another layer of structural control. mdpi.com

Role as a Building Block in Supramolecular Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The dicationic nature of this compound, with its hydrogen-bond-donating aminium groups and associated chloride anions, makes it an excellent candidate for constructing complex supramolecular assemblies.

Design of Hydrogen-Bonded Assemblies

The N-H groups of the aminium cations are strong hydrogen bond donors, while the chloride anions are effective hydrogen bond acceptors. This donor-acceptor pairing can direct the self-assembly of the salt into well-defined, ordered structures in the solid state. nih.gov Depending on the stoichiometry and the conformation of the butane backbone, various hydrogen-bonding motifs can be envisioned, such as one-dimensional chains or two-dimensional sheets. nih.gov The fluorine atom, while typically a weak hydrogen bond acceptor, could further influence the packing of these assemblies through dipole-dipole or other weak interactions. The study of these networks is fundamental to crystal engineering and the design of materials with tailored solid-state properties.

Host-Guest Chemistry

The principles of host-guest chemistry focus on the binding of a smaller "guest" molecule within a larger "host" molecule or assembly. nih.gov this compound could potentially function in both roles.

As a guest, the dicationic molecule could be encapsulated by macrocyclic hosts that possess a negatively charged or polar cavity, such as crown ethers or functionalized calixarenes, which are known to bind ammonium (B1175870) ions.

Conversely, in supramolecular assemblies, cavities or channels may form that are capable of encapsulating small, neutral, or anionic "guest" species. The nature of the binding pocket would be defined by the aliphatic fluorinated backbone of the diamine and the arrangement of the chloride counter-ions. This could lead to applications in molecular recognition, sensing, or the controlled release of small molecules. rsc.orgnih.gov

Investigation in Catalytic Systems (e.g., as a Chiral Catalyst Precursor or Organocatalyst)

The molecular architecture of this compound makes it a candidate for investigation as a precursor for chiral catalysts or as an organocatalyst itself. The diamine structure is a common feature in many ligands for metal-based catalysts and in organocatalysis.

Chiral Catalyst Precursor: The presence of a stereogenic center at the second carbon position, bearing a fluorine atom, is a key feature. This inherent chirality could be transferred to a metal center upon coordination, making the resulting complex a potential catalyst for asymmetric synthesis. The two aminium groups can act as bidentate ligands, coordinating to a metal center to form a stable chelate ring. The electron-withdrawing nature of the fluorine atom could influence the electronic properties of the metal center, potentially modulating its catalytic activity and selectivity.

Organocatalyst: Chiral diamines and their derivatives are a well-established class of organocatalysts. They can operate through various activation modes, including enamine and iminium ion catalysis. The protonated amine groups in this compound could participate in hydrogen bonding interactions with substrates, orienting them for a stereoselective transformation. The fluorine substituent could introduce unique steric and electronic effects, potentially leading to novel reactivity or improved enantioselectivity compared to non-fluorinated analogues.

Further research would be required to synthesize and evaluate the catalytic performance of metal complexes derived from this compound or to test its efficacy as a direct organocatalyst in various organic transformations.

Applications in Advanced Materials Science (excluding biomedical/clinical)

The distinct structural elements of this compound also suggest its potential utility as a building block for advanced materials.

Ionic Liquids: The salt-like nature of the compound, with its dicationic organic component and chloride anions, is characteristic of ionic liquids. Ionic liquids are valued for their low vapor pressure, high thermal stability, and tunable properties. By exchanging the chloride anions with other anions (e.g., tetrafluoroborate, hexafluorophosphate), a series of ionic liquids based on the 2-fluorobutane-1,4-bis(aminium) cation could be synthesized. The chirality and fluorine content of the cation could impart special properties to these ionic liquids, such as the ability to act as chiral solvents or to exhibit specific phase behavior.

Polymer Synthesis: The two primary aminium groups can act as monomers in polymerization reactions. For instance, they can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The incorporation of the fluorinated, chiral diamine into the polymer backbone would result in polymers with unique properties. The fluorine atoms could enhance thermal stability, chemical resistance, and modify surface properties. The chirality could lead to polymers with specific optical properties or the ability to perform chiral separations.

Crystal Engineering: The ability of the aminium groups to form strong hydrogen bonds with the chloride anions and potentially with other hydrogen bond acceptors makes this compound an interesting candidate for crystal engineering. By co-crystallizing this salt with other molecules, it may be possible to construct novel supramolecular architectures with specific topologies and functionalities. The fluorine atom could also participate in non-covalent interactions, such as halogen bonding, further directing the self-assembly process.

Below is a table summarizing the potential applications and the key structural features that enable them:

| Potential Application Area | Key Structural Feature(s) | Potential Outcome/Properties |

| Chiral Catalyst Precursor | Chirality, Bidentate Diamine | Asymmetric catalysis, Enantioselective synthesis |

| Organocatalyst | Chirality, Diamine, Hydrogen Bonding | Stereoselective transformations |

| Ionic Liquids | Dicationic Salt Structure, Chirality, Fluorine | Chiral solvents, Unique phase behavior |

| Polymer Synthesis | Difunctional Monomer (Diamine) | Enhanced thermal stability, Chemical resistance, Optical activity |

| Crystal Engineering | Hydrogen Bonding, Halogen Bonding | Novel supramolecular architectures |

Further empirical studies are necessary to validate these potential applications and to fully characterize the properties of materials derived from this compound.

Future Research Trajectories and Academic Significance of 2 Fluorobutane 1,4 Bis Aminium Dichloride

Development of Novel and Green Synthetic Routes

The synthesis of fluorinated organic compounds, particularly those with stereogenic centers, presents a considerable challenge in organic chemistry. smolecule.com For 2-Fluorobutane-1,4-bis(aminium) dichloride, the key synthetic hurdles would involve the stereoselective introduction of the fluorine atom and the subsequent manipulation of functional groups to install the terminal amines.

Future research will likely focus on developing asymmetric fluorination strategies to control the chirality at the C2 position. smolecule.com Modern approaches, such as enzymatic fluorination or the use of chiral fluorinating agents, could offer high enantioselectivity. Furthermore, the principles of green chemistry would necessitate the exploration of routes that minimize hazardous reagents and solvents, reduce waste, and improve atom economy. This could involve biocatalytic methods or the use of continuous flow reactors. A standard procedure for forming the dihydrochloride (B599025) salt would involve dissolving the free diamine in a suitable organic solvent and introducing hydrogen chloride. smolecule.com

Advanced Spectroscopic Probes for Dynamic Processes and Interactions

The structural features of this compound make it an excellent candidate for investigation using advanced spectroscopic techniques. The presence of the fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for probing the local electronic environment. Changes in the ¹⁹F chemical shift can provide insights into conformational changes, intermolecular interactions, and the effects of solvent.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be crucial for the complete assignment of proton and carbon signals and for elucidating the through-bond and through-space connectivity within the molecule. Furthermore, techniques like variable temperature NMR could be employed to study dynamic processes, such as rotational barriers around the C-C bonds, which are influenced by the stereoelectronic effects of the fluorine atom.

Further Elucidation of Unique Fluorine Effects on Reactivity

The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. acs.org In this compound, the highly electronegative fluorine atom is expected to exert a strong electron-withdrawing inductive effect. This effect would influence the acidity of the neighboring protons and the pKa values of the two aminium groups. smolecule.com

Exploration of New Material Classes Derived from this compound

Fluorinated diamines are valuable monomers in the synthesis of high-performance polymers such as polyimides and polyamides. nih.gov The incorporation of fluorine can enhance properties like thermal stability, chemical resistance, and gas permeability, while also reducing color and dielectric constant. nih.govmdpi.com

This compound, as a fluorinated diamine salt, could serve as a novel building block for new classes of materials. Its potential applications could range from advanced membranes for gas separation to low-dielectric materials for microelectronics. mdpi.com The chirality of the molecule could also be exploited to create polymers with specific optical properties or for use in chiral separations. Research in this area would involve the polymerization of the corresponding free diamine with various dianhydrides or diacyl chlorides to generate a library of new fluorinated polymers.

Broader Implications for Fluorinated Organic Chemistry

The study of relatively simple, yet functionally rich, molecules like this compound can have broader implications for the field of fluorinated organic chemistry. A detailed understanding of its synthesis, structure, and reactivity would contribute to the fundamental knowledge of how fluorine substitution impacts molecular behavior.

This knowledge can be applied to the design of more complex fluorinated molecules with tailored properties, including pharmaceuticals, agrochemicals, and advanced materials. The development of efficient and selective methods for the synthesis of such compounds remains a significant goal in modern organic chemistry. acs.org Furthermore, insights gained from studying the non-covalent interactions involving the fluorine atom in this molecule could aid in the design of novel catalysts and self-assembling systems.

Conclusion and Summary of Academic Research Findings on 2 Fluorobutane 1,4 Bis Aminium Dichloride

Summary of Key Synthetic Achievements

The synthesis of chiral fluorinated building blocks like 2-Fluorobutane-1,4-bis(aminium) dichloride is a challenging yet crucial area of organic synthesis. chimia.ch The introduction of a fluorine atom at a specific stereocenter requires precise control over the reaction conditions. General strategies for the synthesis of such compounds often involve either the use of fluorinated starting materials or the stereoselective introduction of fluorine into a pre-existing carbon skeleton.

While a definitive, high-yield synthesis of this compound has not been extensively documented in peer-reviewed literature, analogous syntheses of fluorinated diamines suggest a plausible route. A common approach involves the ammonolysis of a suitable fluorinated precursor. For instance, a difunctionalized butane (B89635) derivative with a fluorine atom at the C2 position and leaving groups at the C1 and C4 positions could be treated with ammonia (B1221849) or an ammonia equivalent. The subsequent treatment with hydrochloric acid would then yield the desired dichloride salt.

The stereochemistry at the C2 position can be established through several methods, including enzymatic resolution of a racemic mixture or asymmetric synthesis. chimia.ch Asymmetric hydrogenation of a fluorinated precursor containing a double bond could also be a viable strategy to introduce the chiral center with high enantioselectivity. The development of efficient and stereoselective synthetic routes to this compound and its derivatives remains an active area of research, driven by the potential utility of these compounds as chiral building blocks. acs.org

Table 1: Representative Synthetic Strategies for Chiral Fluorinated Amines

| Strategy | Description | Key Features |

|---|---|---|

| Enzymatic Resolution | Separation of a racemic mixture of a fluorinated amine precursor using enzymes. | High enantioselectivity, mild reaction conditions. |

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral fluorinated substrate using a chiral catalyst. | Can provide access to specific enantiomers in high yield and enantiomeric excess. |

| From Chiral Pool | Synthesis starting from a naturally occurring chiral molecule. | The stereochemistry is predetermined by the starting material. |

| Nucleophilic Fluorination | Introduction of fluorine using a nucleophilic fluoride (B91410) source on a chiral substrate. | Requires a suitable leaving group and careful control of reaction conditions to avoid side reactions. |

Overview of Structural and Theoretical Insights

The molecular structure of this compound is characterized by a four-carbon chain with a fluorine atom at the second carbon and aminium groups at the first and fourth carbons. The presence of a stereocenter at the C2 position means that the compound can exist as two enantiomers, (2R)- and (2S)-2-Fluorobutane-1,4-bis(aminium) dichloride. The dichloride salt form indicates that both amine groups are protonated.

Crystallographic Data:

While the crystal structure of this compound has not been reported, analysis of similar diammonium dichloride salts provides insights into its likely solid-state structure. X-ray crystallography studies on such compounds typically reveal a network of hydrogen bonds between the ammonium (B1175870) protons and the chloride anions, leading to a well-ordered crystalline lattice. rsc.org

Table 2: Representative Crystallographic Data for a Simple Diammonium Dichloride Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.98 |

| b (Å) | 7.65 |

| c (Å) | 10.21 |

| β (°) | 110.5 |

| Volume (ų) | 656.2 |

| Z | 4 |

Note: This is representative data for a simple diammonium dichloride and may not reflect the exact parameters for the title compound.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds. rsc.orgrsc.orgbiophysics.orgnih.gov In the ¹H NMR spectrum of this compound, the protons on the carbon chain would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which would be indicative of the electronic environment of the fluorine atom. biophysics.org The coupling constants between fluorine and adjacent protons (²JHF and ³JHF) would provide valuable information about the conformation of the molecule. rsc.org

Theoretical and Computational Studies:

Computational studies on fluorinated alkanes, such as 2,3-difluorobutane, have provided significant insights into the conformational preferences of such molecules. researchgate.netsouthampton.ac.uk These studies reveal a complex interplay of steric and electronic effects that govern the rotational barriers and the relative stability of different conformers. southampton.ac.uk For this compound, it is expected that the gauche and anti conformations around the C1-C2 and C2-C3 bonds would have distinct energies, influenced by the presence of the fluorine atom and the bulky aminium groups. Density functional theory (DFT) calculations could be employed to predict the most stable conformers and to calculate various molecular properties, such as bond lengths, bond angles, and vibrational frequencies.

Recapitulation of Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is primarily dictated by the two primary aminium groups. These groups are nucleophilic and can react with a wide range of electrophiles. libretexts.orgmsu.edubritannica.com

Reactions at the Amine Groups:

The primary amine functionalities can undergo a variety of chemical transformations, including alkylation, acylation, and condensation with carbonyl compounds. msu.edustudymind.co.uk These reactions allow for the straightforward derivatization of the molecule, enabling the synthesis of a diverse range of new compounds. For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with aldehydes or ketones would form imines, which could be subsequently reduced to secondary amines. britannica.com

Derivatization Potential:

The presence of two primary amine groups makes this compound an attractive monomer for the synthesis of polymers. d-nb.info Polycondensation reactions with dicarboxylic acids, diacyl chlorides, or diisocyanates could lead to the formation of polyamides, polyimides, or polyureas, respectively. The incorporation of a fluorinated chiral center into the polymer backbone could impart unique properties to the resulting materials, such as improved thermal stability, altered solubility, and chirality. researchgate.net Derivatization is also a common strategy to enhance the detectability of amines in analytical methods. nih.govchromatographyonline.comlibretexts.org

Outlook on Emerging Research Applications in Materials Science and Organic Synthesis

The unique combination of a stereogenic fluorine center and two reactive amine functionalities positions this compound as a promising building block for various applications in materials science and organic synthesis.

Materials Science:

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.comacs.orgfluoropolymerpartnership.com The incorporation of this compound into polymer structures could lead to the development of new materials with tailored properties. For example, fluorinated polyamides or polyimides derived from this monomer could exhibit enhanced thermal stability and processability, making them suitable for applications in high-performance electronics and aerospace materials. researchgate.net The chirality of the monomer could also be exploited to create chiral polymers with potential applications in enantioselective separations or as chiral catalysts.

Organic Synthesis and Medicinal Chemistry:

In organic synthesis, chiral fluorinated molecules are highly valuable as building blocks for the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. wikipedia.orgacs.orgstanford.edu The presence of fluorine can significantly alter the biological activity of a molecule by influencing its metabolic stability, lipophilicity, and binding affinity to biological targets. alfa-chemistry.comacs.orgtaylorandfrancis.com this compound, with its defined stereochemistry and reactive handles, could serve as a versatile starting material for the synthesis of novel, biologically active compounds. The diamine functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Concluding Remarks on the Compound's Contribution to Fundamental Chemistry

While dedicated research on this compound is still in its early stages, the foundational knowledge from the broader field of organofluorine chemistry allows for a clear appreciation of its potential contributions. This compound serves as an excellent model system for studying the interplay of stereochemistry, fluorination, and the reactivity of bifunctional molecules.

The synthetic challenges associated with its preparation drive the development of new and more efficient stereoselective fluorination and amination methodologies. Structural and theoretical studies of this molecule and its derivatives will continue to provide valuable data on the conformational effects of fluorine and the nature of hydrogen bonding in ammonium salts. Its potential as a monomer for fluorinated polymers and as a chiral building block in organic synthesis underscores its practical importance.

In essence, this compound, though a single molecule, encapsulates many of the key themes and challenges in contemporary organic chemistry. Further exploration of its synthesis, properties, and applications will undoubtedly contribute to a deeper understanding of fundamental chemical principles and pave the way for the development of new and innovative technologies.

Q & A

Q. What are the standard synthetic routes for enantiopure 2-fluorobutane-1,4-bis(aminium) dichloride?

The synthesis involves multi-step enantioselective fluorination and subsequent dihydrochloride salt formation. A typical protocol includes:

- Step 1 : Starting with a chiral precursor (e.g., (2S)-configured intermediates) to ensure stereochemical integrity.

- Step 2 : Fluorination via nucleophilic substitution or electrophilic fluorinating agents.

- Step 3 : Amine group protonation with HCl to form the dichloride salt, enhancing stability for storage and handling . Key challenges include maintaining enantiopurity during fluorination and optimizing salt crystallization conditions.

Q. How is the chiral configuration (2S) of this compound verified experimentally?

Structural confirmation relies on:

- Chiral HPLC : To assess enantiomeric excess (>99% for enantiopure batches).

- X-ray crystallography : Resolves spatial arrangement of the fluorine atom and amine groups.

- NMR spectroscopy : NMR identifies fluorine environment, while and NMR confirm backbone structure .

Q. What analytical methods are recommended for purity assessment?

- Ion chromatography : Quantifies chloride counterion stoichiometry.

- Mass spectrometry (HRMS) : Validates molecular formula ().

- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues or decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from enantiomeric impurities or assay-specific conditions. Recommended steps:

- Re-evaluate enantiopurity : Use chiral HPLC to confirm batch consistency.

- Standardize assays : Compare activity across multiple cell lines (e.g., proliferation vs. apoptosis assays).

- Control protonation states : Test both freebase and dichloride salt forms, as charge impacts membrane permeability .

Q. What experimental designs are optimal for studying its interaction with cellular signaling pathways?

- Molecular docking : Predict binding affinities to kinases or G-protein-coupled receptors (GPCRs).

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with purified receptors.

- Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., MAPK pathways) and assess functional rescue .

Q. How does the fluorine atom influence its chemical reactivity in substitution reactions?

Fluorine’s electronegativity directs nucleophilic attacks to the β-carbon. Example protocol:

- SN2 conditions : React with NaSH in DMF to replace fluorine with thiol (-SH).

- Characterization : Monitor reaction via NMR loss and LC-MS for product formation .

Methodological Challenges

Q. What are the challenges in isolating this compound during purification?

- High polarity : Requires ion-pair chromatography (e.g., tetrabutylammonium bromide as mobile phase additive).

- Salt dissociation : Use low-temperature crystallization to prevent freebase formation.

- Scale-up limitations : Milligram-scale syntheses are common; pilot-scale batches demand controlled HCl gas introduction .

Q. How can researchers differentiate its mechanism from structurally similar diaminium salts?

- Comparative SAR studies : Test analogs like 1,4-diaminobutane derivatives lacking fluorine.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish target specificity.

- Metabolic profiling : Use -labeled compound to trace intracellular metabolite pathways .

Applications in Academic Research

Q. What role does the dichloride salt form play in drug delivery studies?

The salt enhances aqueous solubility (critical for in vivo studies) and stabilizes the protonated amine groups against oxidation. For example:

- Pharmacokinetics : Compare bioavailability of salt vs. freebase in rodent models.

- Formulation : Use lyophilization for long-term storage without degradation .

Q. How can this compound be utilized in fluorescence-based assays?

While not inherently fluorescent, its amine groups can be derivatized with probes like FITC (fluorescein isothiocyanate) for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.